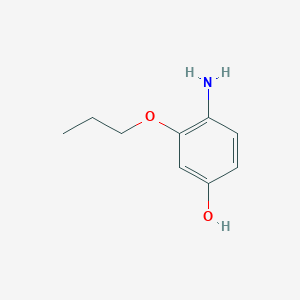![molecular formula C12H15N3 B1375182 [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine CAS No. 1339091-15-4](/img/structure/B1375182.png)
[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine
説明
“[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine” is a chemical compound with the CAS Number 1339091-15-4 . It has a molecular weight of 201.27 g/mol . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl [1- (2-phenylethyl)-1H-pyrazol-5-yl]methanamine . The InChI code is 1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3 .Physical And Chemical Properties Analysis
“[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 201.27 g/mol .科学的研究の応用
Ambient-Temperature Synthesis
A novel ambient-temperature synthesis method for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, yielding an 81% yield. This method involved a condensation reaction and was characterized using various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Evaluation
Research has been conducted on the antimicrobial properties of certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine. These compounds showed variable degrees of antibacterial and antifungal activities and were characterized by IR and NMR spectral data (Visagaperumal et al., 2010).
Antipsychotic Potential
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as antipsychotic agents. These compounds, unlike conventional antipsychotics, did not interact with dopamine receptors and exhibited an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives showed promise in treating Alzheimer's disease. These compounds inhibited acetylcholinesterase and monoamine oxidase, suggesting potential as multitarget directed ligands for Alzheimer's treatment (Kumar et al., 2013).
Anticancer Activity
Palladium (Pd)II and Platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine derivatives, were synthesized and showed anticancer activity against various human cancerous and noncancerous cell lines. These complexes were characterized and demonstrated strong DNA-binding affinity (Mbugua et al., 2020).
Catalytic Applications
Unsymmetrical NCN′ pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Synthesis of Derivatives
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited fluorescent properties and were characterized by IR, NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2011).
Safety And Hazards
The compound has associated safety information with the pictograms GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[2-(2-phenylethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12-6-8-14-15(12)9-7-11-4-2-1-3-5-11/h1-6,8H,7,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJGNZVNJLBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



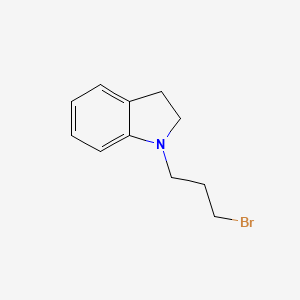
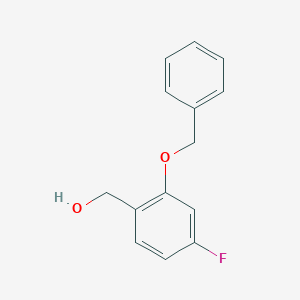
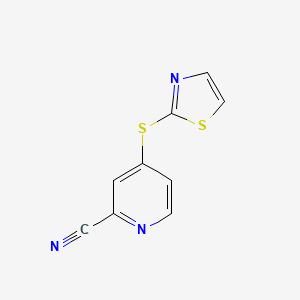
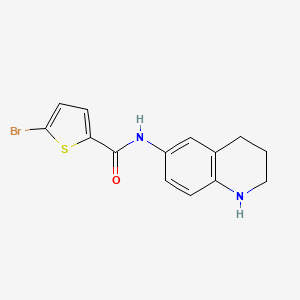
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
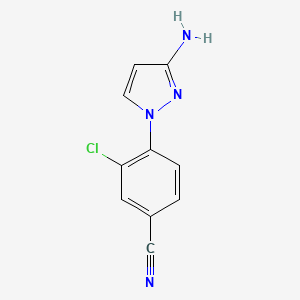
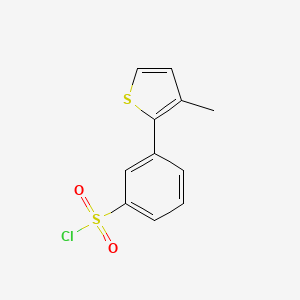
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
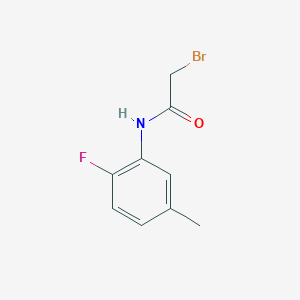
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
